molecular formula C8H7BrN2O B13025950 5-Bromo-7-methoxyimidazo[1,5-a]pyridine

5-Bromo-7-methoxyimidazo[1,5-a]pyridine

Cat. No.: B13025950
M. Wt: 227.06 g/mol
InChI Key: WVADXPZNIGIRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxyimidazo[1,5-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis or other scalable methods such as continuous flow synthesis. These methods ensure consistent quality and high throughput, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Bromo-7-methoxyimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups enhance its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-methoxyimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-7-methoxyimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-7-2-6-4-10-5-11(6)8(9)3-7/h2-5H,1H3

InChI Key

WVADXPZNIGIRML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=CN2C(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.